molecular formula C11H11N3O4S B2363252 Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate CAS No. 338408-87-0

Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate

Cat. No.: B2363252
CAS No.: 338408-87-0
M. Wt: 281.29
InChI Key: BJNZVQSPJXVVKW-UHFFFAOYSA-N
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Description

Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate is a chemical compound with the molecular formula C11H11N3O4S . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered isoxazole ring and a five-membered thiazole ring . The isoxazole ring is attached to an ethyl ester group, and the thiazole ring is attached to an amide group .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 154 - 156°C . It has a molecular weight of 281.29 .

Scientific Research Applications

1. Antibacterial Activity

  • Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate derivatives have been investigated for their antibacterial properties. One study synthesized 2-(4-methyl-1,3-thiazol-5-yl)ethyl acridone carboxylates to evaluate their antimicrobial activity, highlighting the compound's potential in antibacterial applications (Markovich et al., 2014).

2. Potential in Synthesis of Biological Compounds

  • The compound has been used in the synthesis of various biologically significant compounds. For instance, its derivatives were utilized in developing biomimetic synthesis methods for α-cyclopiazonic acid, a compound with potential biological applications (Moorthie et al., 2007).

3. Role in Heterocyclic Chemistry

  • This compound plays a crucial role in the field of heterocyclic chemistry. This includes its use in creating thiazole derivatives, which are important for medical research and other scientific applications (Akhileshwari et al., 2021).

4. Fungicidal and Antimicrobial Applications

  • This chemical has been a key component in synthesizing compounds with fungicidal and antimicrobial properties. For example, its derivatives have shown inhibitory activities against various bacterial and fungal species, suggesting its importance in developing new antimicrobial agents (Xu & He, 2010).

5. Synthesis of Structurally Complex Molecules

  • It has been used in the synthesis of complex molecular structures like pyrazoles, pyrimidines, and thiazoles. These studies demonstrate the versatility of this compound in organic synthesis and its role in creating diverse chemical structures (Tverdokhlebov et al., 2005).

6. Application in Cancer Research

  • Recent research has explored the use of its derivatives in synthesizing new compounds with potential anticancer properties. These studies are significant in the ongoing search for more effective cancer treatments (Ivasechko et al., 2022).

Safety and Hazards

Ethyl 5-methyl-4-[(1,3-thiazol-2-ylamino)carbonyl]-3-isoxazolecarboxylate is classified as an irritant . The safety information includes the following hazard statements: H302, H312, H332 . The precautionary statements include: P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

Properties

IUPAC Name

ethyl 5-methyl-4-(1,3-thiazol-2-ylcarbamoyl)-1,2-oxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S/c1-3-17-10(16)8-7(6(2)18-14-8)9(15)13-11-12-4-5-19-11/h4-5H,3H2,1-2H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNZVQSPJXVVKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1C(=O)NC2=NC=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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